An In-depth Technical Guide to 2-Bromo-6-propylpyridine-4-carboxylic acid (CAS 76594-14-4)
An In-depth Technical Guide to 2-Bromo-6-propylpyridine-4-carboxylic acid (CAS 76594-14-4)
Foreword: The Strategic Value of Functionalized Pyridine Scaffolds
In the landscape of modern drug discovery and development, the pyridine ring stands as a cornerstone scaffold, present in a significant number of FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature make it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine nucleus with substituents that can serve as synthetic handles or modulate physicochemical properties is a key enabler of innovation in this space. This guide provides a detailed technical overview of 2-Bromo-6-propylpyridine-4-carboxylic acid, a molecule that embodies this principle, offering a trifecta of functional groups ripe for chemical exploitation. As a Senior Application Scientist, my objective is to not only present the known data on this compound but also to provide expert insights into its synthesis, reactivity, and potential applications, thereby empowering researchers to unlock its full potential.
Physicochemical Properties
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and biological screening. Below is a summary of the key properties of 2-Bromo-6-propylpyridine-4-carboxylic acid.
| Property | Value | Source/Method |
| CAS Number | 76594-14-4 | [2] |
| Molecular Formula | C₉H₁₀BrNO₂ | [2] |
| Molecular Weight | 244.09 g/mol | [2] |
| Appearance | Off-white to white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| SMILES | O=C(C1=CC(Br)=NC(CCC)=C1)O | [2] |
| Predicted pKa | ~3.5-4.5 (carboxylic acid) | Estimated based on isonicotinic acid |
| Predicted LogP | ~2.5-3.0 | Estimated |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from similar compounds |
Synthesis of 2-Bromo-6-propylpyridine-4-carboxylic acid: A Proposed Route
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Bromo-6-propylpyridine-4-carboxylic acid.
Detailed Experimental Protocol (Adapted from the synthesis of 2-bromo-6-methylisonicotinic acid)
Disclaimer: This protocol is a representative, adapted procedure and may require optimization for the specific substrate. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
6-Propyl-isonicotinic acid
-
N-Bromosuccinimide (NBS)
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Concentrated Sulfuric Acid (H₂SO₄)
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Deionized water
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Sodium hydroxide (NaOH) solution (e.g., 1 M)
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Hydrochloric acid (HCl) solution (e.g., 1 M)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Büchner funnel and filter paper
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-propyl-isonicotinic acid (1.0 eq) in concentrated sulfuric acid.
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Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.1-1.2 eq) portion-wise at room temperature. An initial exotherm may be observed.
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Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. The progress of the reaction should be monitored by an appropriate technique, such as TLC or LC-MS.
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Work-up: After the reaction is deemed complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
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Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 3-4. The desired product may precipitate at this stage. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Reactivity and Synthetic Utility
2-Bromo-6-propylpyridine-4-carboxylic acid is a versatile building block due to the presence of three distinct reactive sites: the bromo substituent at the 2-position, the carboxylic acid at the 4-position, and the pyridine ring itself.
Reactions at the Bromo Substituent
The bromine atom at the 2-position of the pyridine ring is susceptible to a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[3] These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups.
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Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted pyridines.
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Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 2-aminopyridine derivatives.
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group can activate the bromo substituent towards displacement by strong nucleophiles.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality can be readily converted into a variety of other functional groups, providing another avenue for molecular diversification.
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Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents.
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Amide Formation: Reaction with an amine using a suitable coupling reagent (e.g., HATU, HOBt/EDC) to form amides.
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Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
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Acyl Halide Formation: Conversion to the corresponding acyl chloride with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
Workflow for Synthetic Diversification
Caption: Potential synthetic transformations of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
Pyridine carboxylic acid derivatives are a cornerstone in the design of new therapeutic agents.[4][5] The carboxylic acid group can act as a key hydrogen bond donor and acceptor, interacting with biological targets, and can also improve the pharmacokinetic properties of a molecule.[5] The bromo substituent provides a crucial handle for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
While there are no specific, publicly available reports on the use of 2-Bromo-6-propylpyridine-4-carboxylic acid in drug discovery programs, its structural motifs are highly relevant. For instance, substituted pyridine scaffolds are prevalent in kinase inhibitors, a major class of anti-cancer drugs. The propyl group at the 6-position can provide beneficial hydrophobic interactions within a protein's binding pocket.
This molecule would be of significant interest to medicinal chemists for:
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Fragment-Based Drug Discovery (FBDD): As a synthetically tractable fragment for screening against various biological targets.
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Lead Optimization: As a scaffold for the rapid generation of analogs to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.
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Combinatorial Chemistry: The dual reactivity of the bromo and carboxylic acid groups makes it an ideal building block for the parallel synthesis of compound libraries.
Analytical Characterization (Predicted)
No experimental spectral data for 2-Bromo-6-propylpyridine-4-carboxylic acid has been found in the public domain. However, based on the analysis of its structure and data from analogous compounds, a reliable prediction of its key spectral features can be made.
| Technique | Predicted Spectral Features |
| ¹H NMR | ~12-14 ppm (broad s, 1H): Carboxylic acid proton. ~8.0-8.5 ppm (d, 1H): Aromatic proton at the 5-position. ~7.5-8.0 ppm (d, 1H): Aromatic proton at the 3-position. ~2.8-3.2 ppm (t, 2H): Methylene protons of the propyl group adjacent to the pyridine ring. ~1.6-2.0 ppm (m, 2H): Methylene protons of the propyl group. ~0.9-1.2 ppm (t, 3H): Methyl protons of the propyl group. |
| ¹³C NMR | ~165-175 ppm: Carboxylic acid carbonyl carbon. ~155-165 ppm: Aromatic carbon at the 6-position (attached to the propyl group). ~145-155 ppm: Aromatic carbon at the 2-position (attached to bromine). ~140-150 ppm: Aromatic carbon at the 4-position (attached to the carboxylic acid). ~120-130 ppm: Aromatic carbon at the 5-position. ~115-125 ppm: Aromatic carbon at the 3-position. ~35-45 ppm: Methylene carbon of the propyl group adjacent to the pyridine ring. ~20-30 ppm: Methylene carbon of the propyl group. ~10-15 ppm: Methyl carbon of the propyl group. |
| Mass Spec. | M+: 243/245 (due to bromine isotopes). Key Fragments: Loss of H₂O (M-18), loss of COOH (M-45), loss of Br (M-79/81). |
Safety Information
Specific safety data for 2-Bromo-6-propylpyridine-4-carboxylic acid is not available. However, based on the safety information for the closely related 2-bromopyridine-4-carboxylic acid, the following precautions should be taken:
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Hazard Classifications: May cause skin irritation, serious eye irritation, and respiratory irritation.
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Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, eye protection, lab coat). Avoid inhalation of dust.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Bromo-6-propylpyridine-4-carboxylic acid is a strategically designed chemical building block with significant potential for applications in medicinal chemistry and organic synthesis. While specific experimental data and documented applications for this particular molecule are scarce in the public domain, its structural features—a reactive bromo group for cross-coupling, a versatile carboxylic acid for derivatization, and a biologically relevant pyridine core—make it a highly valuable tool for researchers. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its expected reactivity, and its potential applications, grounded in the established chemistry of related compounds. It is our hope that this technical guide will serve as a valuable resource for scientists and drug development professionals, enabling them to leverage the unique chemical attributes of this promising molecule in their research endeavors.
References
- Abdel-Magid, A. F. (Ed.). (2015). Pyridine-Containing Molecules of Medicinal Interest. John Wiley & Sons.
- Baran, P. S., et al. (2019). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 141(42), 16812-16817.
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PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]
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Sarex. (n.d.). Pharmaceutical Intermediates. Retrieved from [Link]
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Pharma Noble. (n.d.). Pharma API Intermediates. Retrieved from [Link]
- Watson, D. A., et al. (2011). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 17(25), 6956-6967.
- Goossen, L. J., & Doehring, A. (2003). Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification of Carboxylic Acids with Dialkyl Dicarbonates.
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Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]
- Goossen, L. J., & Doehring, A. (2004).
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
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ResearchGate. (2012, September). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Retrieved from [Link]
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PubMed Central. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
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PubChem. (n.d.). Isonicotinic Acid. Retrieved from [Link]
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